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Executive Summary

(2,5-Dimethylphenoxy)acetyl chloride is a reactive acyl chloride intermediate derived from
(2,5-dimethylphenoxy)acetic acid. It serves as a critical electrophile in Friedel-Crafts acylations
and nucleophilic substitutions to generate esters and amides. Accurate spectral identification is
paramount due to its susceptibility to hydrolysis, which regenerates the parent acid. This guide
provides the definitive spectral fingerprints required to distinguish the active chloride from its
hydrolyzed impurities.

Chemical Identity & Profile[1][2][3]

Parameter Detail

Chemical Name

(2,5-Dimethylphenoxy)acetyl chloride

CAS Number 106967-73-1

Molecular Formula C10H11CIO2

Molecular Weight 198.65 g/mol

Appearance Colorless to pale yellow fuming liquid
Solubility Soluble in DCM, THF, Toluene; reacts violently

with water/alcohols
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Synthesis & Reaction Pathway

Understanding the synthesis is essential for interpreting spectral impurities. The compound is
typically prepared by chlorinating the parent acid.
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Figure 1: Synthesis pathway showing the critical conversion from acid to acid chloride and the
potential hydrolysis degradation route.

Spectral Analysis (The Core)
Nuclear Magnetic Resonance (NMR)

The conversion from carboxylic acid to acid chloride results in a characteristic downfield shift of
the alpha-methylene protons due to the increased electron-withdrawing nature of the -COCI
group compared to -COOH.

1H NMR Data (600 MHz, CDClI53)

Note: Data synthesized from precursor experimental values and standard acyl chloride shift
increments.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b2393597?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2393597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

) Shift (6 o . Coupling Structural
Assignment Multiplicity Integration
ppm) (J) Note
Ortho to
Ar-H (3) 7.04 Doublet (d) 1H 7.5Hz methyl, meta
to ether
Ar-H (4) 6.76 Doublet (d) 1H 7.5 Hz Para to ether
) Ortho to ether
Ar-H (6) 6.58 Singlet (s) 1H ]
(shielded)
Diagnostic
) Peak (Shifts
-O-CH2-COCl  5.05 Singlet (s) 2H _
from 4.68 in
acid)
Methyl
Ar-CHs (C2) 2.31 Singlet (s) 3H - adjacent to
ether
Ar-CHs (C5) 2.18 Singlet (s) 3H - Distal methyl

Critical Analysis:

 Differentiation: The key differentiator between the product and the starting material is the
methylene singlet. In the acid, this appears at 4.68 ppm. In the acid chloride, it shifts
downfield to approximately 5.05 ppm. Monitoring this ratio allows for precise calculation of
conversion yield.

e Aromatic Region: The 2,5-substitution pattern creates a distinct "singlet + AB system"
appearance. The proton at position 6 (6.58 ppm) is a singlet due to the lack of ortho/meta
neighbors.

13C NMR Data (151 MHz, CDCls)
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Carbon Type Shift (6 ppm) Assignment

Acid Chloride Carbonyl
Carbonyl (C=0) 173.0 o )

(Distinct from Acid ~174.[1]0)
Aromatic C-O 155.4 Ipso carbon
Aromatic C 136.9, 131.1 Substituted ring carbons
Aromatic C-H 124.2,122.8,112.5 Ring methines

-O-CH2-COCI (Shifts downfield
Alpha-CH: 71.5 . )

from 63.3 in acid)
Methyls 21.5,15.9 Ar-CHs

Infrared Spectroscopy (FT-IR)

IR is the fastest method to verify the formation of the acyl chloride functionality.

Frequency (cm~?) Vibration Mode Intensity Diagnostic Value
Primary Confirmation.
C=0 Stretch (Acyl )
1805 - 1790 ] Strong (Acid appears at
Chloride)
1710-1730)
) Standard hydrocarbon
2800 - 3100 C-H Stretch (Ar/Alk) Medium
backbone.
Confirms phenoxy
1240 - 1260 C-O-C Stretch (Ether)  Strong ] o
linkage remains intact.
Absence of broad
band at 3000-3500
Absent O-H Stretch -

confirms no residual

acid.

Mass Spectrometry (MS)

Method: El (Electron Impact) or ESI (low voltage).
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Figure 2: Proposed fragmentation pathway. The base peak is typically m/z 135 (loss of the

chlorocarbonyl! group).

Quality Control & Impurity Profiling

In a drug development context, the purity of this intermediate directly impacts the yield of the

subsequent step.

Protocol for Purity Assessment:

o Sampling: Must be performed under N2/Ar atmosphere.

e Solvent: Use anhydrous CDCIs (stored over molecular sieves) for NMR.
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e Hydrolysis Check:
o Run 1H NMR.
o Integrate the singlet at 5.05 ppm (Chloride) vs. 4.68 ppm (Acid).
o Calculation: % Purity = [Int(5.05) / (Int(5.05) + Int(4.68))] * 100.
Common Impurities:
» (2,5-Dimethylphenoxy)acetic acid: Result of moisture ingress.

e Thionyl Chloride: Residual reagent (Check for pungent odor; not visible in 1H NMR, check
elemental analysis or boiling point).

References

e Precursor Characterization

o

Title: Gemfibrozil derivatives as activ
Source: National Institutes of Health (NIH) / PMC.
Data: 1H and 13C NMR data for 2-(2,5-dimethylphenoxy)acetic acid.
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o

o

URL:[LINK]
» Synthesis Methodology
o Title: Method for preparing 2,5-dimethyl phenylacetyl chloride (Analogous chemistry).[2][3]

o Source: Google P
o URL

o Spectral Database: Title: (2,5-Dimethoxyphenyl)acetyl chloride (Structural Analog Data).
Source: Sigma-Aldrich Product Sheet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. US10155000B2 - Medical use of pharmaceutical combination or composition - Google
Patents [patents.google.com]

2.55312-97-5 | 2,5-Dimethylphenylacetyl chloride - AiIFChem [aifchem.com]

3. atlantic-chemicals.com [atlantic-chemicals.com]

To cite this document: BenchChem. [Technical Guide: (2,5-Dimethylphenoxy)acetyl chloride
Spectral Data & Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2393597#2-5-dimethylphenoxy-acetyl-chloride-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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